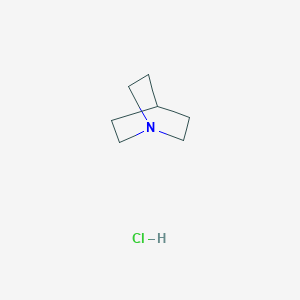

Quinuclidine hydrochloride

Description

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLBBZLOMXKMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39896-06-5 | |

| Record name | 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39896-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039896065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinuclidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinuclidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95W3BUM1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinuclidine Hydrochloride: An In-depth Technical Guide on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidine (B89598), a bicyclic amine with a distinctive cage-like structure, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of the key synthetic routes to quinuclidine hydrochloride and delves into the historical milestones of its discovery. Detailed experimental protocols for prominent synthetic methods are presented, alongside a comparative analysis of their efficiencies. The evolution of synthetic strategies, from early intramolecular cyclizations to more refined modern procedures, is illustrated through reaction pathway diagrams. This document serves as a critical resource for researchers and professionals engaged in organic synthesis and drug development, offering a consolidated repository of technical data and historical context.

Discovery and Historical Context

The journey of quinuclidine from a chemical curiosity to a cornerstone of medicinal chemistry is marked by several key discoveries. Initially recognized as a fundamental structural motif in the Cinchona alkaloids, such as quinine, its isolation and synthesis as a distinct chemical entity followed a dedicated line of investigation by pioneering chemists.[1][2]

The first successful synthesis of the quinuclidine ring system is credited to Karl Löffler and C. Freytag in 1909. They achieved this through a cyclization reaction of an N-haloamine, a transformation now known as the Hofmann-Löffler-Freytag reaction.[3][4][5] This groundbreaking work provided the first artificial route to this important bicyclic amine.

A decade later, in 1920, Jakob Meisenheimer reported an improved synthesis, which also started from a pyridine (B92270) derivative.[3] In the 1930s, Vladimir Prelog, a Nobel laureate renowned for his work in stereochemistry, further contributed to the understanding and synthesis of quinuclidine and its derivatives.[3][6] His work was instrumental in making quinuclidine more accessible for further research, which ultimately paved the way for its use in the development of a wide range of therapeutic agents.

The following diagram illustrates the key milestones in the discovery and early synthesis of quinuclidine.

Caption: Key milestones in the discovery and early synthesis of quinuclidine.

Synthetic Routes to this compound

The synthesis of this compound typically proceeds through the formation of 3-quinuclidinone, which is then reduced to quinuclidine and subsequently converted to its hydrochloride salt. Two primary routes to 3-quinuclidinone have been extensively developed and optimized: one starting from ethyl isonicotinate (B8489971) and the other from 4-piperidine carboxylic acid.

Synthesis from Ethyl Isonicotinate

This classic and widely adopted method involves the initial formation of a piperidine (B6355638) ring through the reduction of the pyridine precursor, followed by an intramolecular Dieckmann condensation to construct the bicyclic quinuclidinone framework.[7]

The overall reaction pathway is depicted below:

Caption: Synthesis of Quinuclidine HCl from Ethyl Isonicotinate.

Synthesis from 4-Piperidine Carboxylic Acid

An alternative and industrially relevant route commences with the more readily available 4-piperidine carboxylic acid. This pathway also converges on the formation of 3-quinuclidinone via a Dieckmann condensation.[8][9]

The general workflow for this synthesis is as follows:

Caption: Synthesis of Quinuclidine HCl from 4-Piperidine Carboxylic Acid.

Comparative Analysis of Key Synthetic Steps

The efficiency of this compound synthesis is critically dependent on the yields and conditions of the key transformations: the Dieckmann condensation to form 3-quinuclidinone and the subsequent reduction to quinuclidine.

Dieckmann Condensation for 3-Quinuclidinone Synthesis

The intramolecular cyclization of the diester intermediate is a pivotal step. The choice of base and reaction conditions significantly impacts the yield of 3-quinuclidinone.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium Ethoxide | Toluene (B28343) | Reflux | 15 | 77-82 | [7] |

| 1-Ethoxycarbonylmethyl-4-piperidine ethyl formate | Sodium Ethoxide | Toluene | 80-90 | - | - | [10] |

| 1-Ethoxycarbonylmethyl-4-piperidine ethyl formate | Potassium tert-butoxide | Toluene | Reflux | - | 68.1 | [9] |

Reduction of 3-Quinuclidinone to Quinuclidine

Several methods are available for the reduction of the ketone functionality in 3-quinuclidinone. The choice between catalytic hydrogenation and chemical reduction methods like the Wolff-Kishner reaction depends on factors such as substrate compatibility, scalability, and desired stereoselectivity.[11][12][13][14][15]

| Reduction Method | Reagents and Conditions | Substrate | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | |||||

| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK--, H₂ (15 atm), K-t-BuO, EtOH, 30-45°C, 4h | 3-Quinuclidinone | >99 (after recrystallization) | >99 (ee) | [16] |

| Heterogeneous Biocatalytic | AtQR, NAD⁺, H₂ (1 bar), Tris-HCl buffer, 25°C, 30 min | 3-Quinuclidinone HCl | High Conversion | >99 (ee) | [16][17] |

| Chemical Reduction | |||||

| Huang-Minglong | Hydrazine (B178648) hydrate (B1144303) (95%), Potassium tert-butoxide, Ethylene (B1197577) glycol, 175°C, 5-6h | 3-Quinuclidinone Hydrazone | 56 | 99 | [8] |

| Sodium Borohydride | NaBH₄, Water, 30-35°C, 4h | 3-Quinuclidinone | 89 | - |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound, primarily based on the well-established route from ethyl isonicotinate.

Synthesis of 3-Quinuclidinone Hydrochloride from Ethyl Isonicotinate

This procedure is adapted from Organic Syntheses.[7]

Step A: 1-Carbethoxymethyl-4-carbethoxypyridinium bromide

-

In a 1-L round-bottomed flask equipped with a reflux condenser, dissolve 151 g (1.00 mole) of ethyl isonicotinate and 167 g (1.00 mole) of ethyl bromoacetate in 500 mL of ethanol.

-

Allow the solution to stand at room temperature overnight.

-

Heat the mixture at reflux for 4 hours. The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.

Step B: 1-Carbethoxymethyl-4-carbethoxypiperidine

-

To the solution from Step A, add 15 g of 10% palladium on charcoal.

-

Transfer the mixture to a 2-L hydrogenation autoclave and hydrogenate at 90°C under an initial pressure of 100 atm. Hydrogen uptake should be complete within 30-60 minutes.

-

Cool the mixture to 25°C, filter to remove the catalyst, and wash the catalyst with 100 mL of ethanol.

-

Evaporate the filtrate to dryness under reduced pressure at a bath temperature of 50-60°C.

-

Take up the residue in 500 mL of ice-cold water and add it to 500 mL of chloroform (B151607) in a 5-L beaker immersed in an ice bath.

-

Gradually add an ice-cold solution of 150 g of potassium carbonate in 250 mL of water with stirring.

-

After carbon dioxide evolution ceases, transfer the mixture to a 2-L separatory funnel and shake thoroughly.

-

Separate the lower organic layer and wash it once with 200 mL of water.

-

Combine the aqueous layers and wash once with 500 mL of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the chloroform on a steam bath.

-

Distill the oily residue under high vacuum to yield 156-190 g (64-78%) of 1-carbethoxymethyl-4-carbethoxypiperidine as a colorless oil.

Step C: 3-Quinuclidone Hydrochloride

-

In a 2-L three-necked flask fitted with a stirrer, addition funnel, and condenser under a dry nitrogen atmosphere, add 330 mL of absolute toluene and 80 g (2.05 g atom) of potassium.

-

Heat the mixture to reflux with vigorous stirring to form a fine dispersion of potassium.

-

Cool the mixture to 80-90°C and add a solution of 156 g (0.64 mole) of 1-carbethoxymethyl-4-carbethoxypiperidine in 100 mL of absolute toluene dropwise over 1-2 hours.

-

After the addition is complete, heat the mixture at reflux for 1 hour.

-

Cool the resulting solution to 0°C and decompose by the careful addition of 500 mL of 10N hydrochloric acid.

-

Separate the aqueous phase and extract the toluene layer with two 250-mL portions of 10N hydrochloric acid.

-

Combine the aqueous extracts and heat at reflux for 15 hours to effect decarboxylation.

-

Treat the hot, dark solution with 10 g of activated charcoal, filter, and evaporate to dryness under reduced pressure.

-

Dissolve the crystalline residue in the minimum amount of hot water (approx. 70 mL).

-

Add boiling isopropyl alcohol (approx. 1.5 L) until crystalline 3-quinuclidone hydrochloride begins to separate.

-

Cool the mixture to 0-5°C, filter the solid, wash with acetone, and dry to yield 102-109 g (77-82%) of 3-quinuclidone hydrochloride.

Reduction of 3-Quinuclidinone via Huang-Minglong Modification

This protocol is based on a patented procedure for the synthesis of this compound.[8]

-

In a suitable reaction vessel, treat 1 kg of 3-quinuclidinone hydrochloride with 2.9 L of 2N sodium hydroxide (B78521) solution under ice bath conditions to obtain the free base. Extract the free base with dichloromethane (B109758), dry over anhydrous sodium sulfate, and concentrate to yield approximately 670 g (87%) of 3-quinuclidinone.

-

Slowly add the 3-quinuclidinone to 1.3 L of 95% hydrazine hydrate.

-

Heat the mixture to reflux at 120°C overnight to form the hydrazone.

-

Cool the reaction mixture to 0°C for 3 hours to precipitate the 3-quinuclidinone hydrazone. Filter and wash the crystals.

-

To a reaction vessel, add the 3-quinuclidinone hydrazone, 2300 g of potassium tert-butoxide, and 3.4 L of ethylene glycol.

-

Heat the mixture to 175°C and stir for 5-6 hours, during which a large amount of nitrogen gas will evolve.

-

Cool the reaction mixture and remove approximately 2.5 L of ethylene glycol by vacuum distillation.

-

Extract the residue with dichloromethane (3 x 3 L), dry the combined organic layers over anhydrous sodium sulfate, and filter.

-

Cool the filtrate in an ice bath and add 2.5 L of a 2N solution of hydrogen chloride in ethyl acetate (B1210297) with stirring.

-

Concentrate the mixture and filter the resulting white solid.

-

Recrystallize the solid from 1.0 L of isopropanol (B130326) and filter to obtain approximately 400 g (56%) of this compound.

Final Conversion to this compound

-

Dissolve the purified quinuclidine free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethyl acetate), until precipitation is complete.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with the solvent used for precipitation and dry under vacuum.

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound has evolved significantly since its initial discovery. The routes starting from ethyl isonicotinate and 4-piperidine carboxylic acid, both culminating in a Dieckmann condensation, represent robust and scalable methods for the production of the key intermediate, 3-quinuclidinone. Subsequent reduction, particularly through catalytic hydrogenation or the Huang-Minglong modification of the Wolff-Kishner reaction, provides efficient access to the quinuclidine core. The choice of a specific synthetic pathway and reduction method will depend on the desired scale, cost considerations, and the stereochemical requirements of the final product. A thorough understanding of the detailed experimental protocols and the historical development of these syntheses is invaluable for chemists and pharmaceutical scientists working on the development of novel quinuclidine-based therapeutics.

References

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 6. Файл:Synthesis of quinuclidine be V.Prelog.png — Википедия [ru.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN105315274A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 9. CN101993444A - Method to synthesize this compound - Google Patents [patents.google.com]

- 10. Method to synthesize this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. What is the difference between Clemmensen reduction and Wolff Kishner - askIITians [askiitians.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 14. quora.com [quora.com]

- 15. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

Quinuclidine hydrochloride mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanistic Action of Quinuclidine (B89598) Hydrochloride in Organic Reactions

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanisms through which quinuclidine hydrochloride functions as a catalyst in pivotal organic reactions. Quinuclidine, a bicyclic amine, is recognized for its potent basicity and unique structural rigidity. While it is the free base form of quinuclidine that acts as the catalyst, this compound is a common, stable precursor. In practice, the active catalyst is generated in situ through the addition of a base to neutralize the hydrochloride salt, liberating the nucleophilic free amine. This document will explore the two primary catalytic cycles in which quinuclidine is employed: as a nucleophilic catalyst in the Baylis-Hillman reaction and as a hydrogen atom transfer (HAT) agent in photoredox catalysis for C–H functionalization.

Nucleophilic Catalysis: The Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene. Quinuclidine is an exceptionally effective catalyst for this transformation due to its high basicity and nucleophilicity.

Mechanism of Action

The catalytic cycle of the quinuclidine-mediated Baylis-Hillman reaction proceeds through several key steps. The high basicity of quinuclidine is directly correlated with its catalytic activity; the higher the pKa, the faster the reaction rate.[1][2][3]

-

Michael Addition: The cycle begins with the nucleophilic quinuclidine attacking the β-carbon of the activated alkene in a conjugate addition, forming a zwitterionic enolate intermediate.[4]

-

Aldol (B89426) Addition: This zwitterionic enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a second zwitterionic intermediate, an aldol adduct.[4]

-

Proton Transfer: A crucial proton transfer step occurs. The presence of a protic co-catalyst, such as methanol (B129727), can significantly accelerate this step and the overall reaction rate.[3][5] The proton is transferred from the α-carbon to the newly formed alkoxide.

-

Catalyst Elimination: The final step is the elimination of the quinuclidine catalyst, which regenerates the active catalyst and forms a new double bond, yielding the desired functionalized allylic alcohol product.[4]

Quantitative Data

A direct correlation between the basicity (pKa of the conjugate acid) of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction has been established.[3]

| Catalyst | pKa of Conjugate Acid (in water) | Relative Reactivity |

| Quinuclidine | 11.3 | Highest |

| 3-Hydroxyquinuclidine | 9.9 | High |

| 3-Acetoxyquinuclidine | 9.3 | Moderate |

| 3-Chloroquinuclidine | 8.9 | Moderate |

| DABCO | 8.7 | Moderate |

| 3-Quinuclidone | 7.2 | Low |

| Table 1: Correlation of pKa with catalytic activity in the Baylis-Hillman reaction. Data sourced from multiple studies.[2][3] |

The combination of quinuclidine with a protic additive like methanol is highly effective, enabling reactions with previously unreactive substrates.[3][5]

| Aldehyde | Activated Alkene | Catalyst System | Time | Yield |

| p-Chlorobenzaldehyde | Methyl Acrylate (B77674) | 30 mol% IL-Quinuclidine, 2 eq MeOH | 8 h | 95% |

| Benzaldehyde | Acrylonitrile | 25 mol% Quinuclidine | 24 h | 98% |

| 4-Nitrobenzaldehyde | Methyl Acrylate | 10 mol% Quinuclidine, 10 μL MeOH | 24 h | 92% |

| Furfural | Acrylonitrile | 25 mol% Quinuclidine | 48 h | 85% |

| Table 2: Representative yields for the Baylis-Hillman reaction using quinuclidine-based catalytic systems.[1][5] |

Experimental Protocol: Baylis-Hillman Reaction

This protocol describes a general procedure for the Baylis-Hillman reaction of an aldehyde with methyl acrylate using quinuclidine as the catalyst, adapted from literature procedures.[1]

-

Reagent Preparation : To a solution of quinuclidine (or this compound and 1.1 equivalents of a non-nucleophilic base like triethylamine) (0.15 mmol, 0.3 equiv) in methanol (41 μL, 2.0 equiv) in a round-bottom flask, add the desired aldehyde (0.5 mmol, 1.0 equiv).

-

Reaction Initiation : Add the activated alkene (e.g., methyl acrylate) (0.75 mmol, 1.5 equiv) to the solution.

-

Reaction Monitoring : Stir the resulting solution at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete (typically 8-24 hours), concentrate the solution under reduced pressure.

-

Purification : Extract the residue with diethyl ether. Combine the ether extracts and evaporate the solvent. Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired Baylis-Hillman adduct.

Hydrogen Atom Transfer (HAT) Catalysis in Photoredox C-H Functionalization

Quinuclidine and its derivatives can act as highly effective Hydrogen Atom Transfer (HAT) catalysts under photoredox conditions. This strategy enables the direct functionalization of typically inert C–H bonds, providing a powerful tool for molecular synthesis.

Mechanism of Action

This catalytic cycle leverages the ability of quinuclidine to be oxidized to a highly reactive radical cation, which is a potent hydrogen abstractor.[6][7]

-

Photocatalyst Excitation : A photoredox catalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and is promoted to an excited state (*PC).

-

Single Electron Transfer (SET) : The excited photocatalyst is quenched by quinuclidine via a single electron transfer (SET) event. This oxidizes quinuclidine to its radical cation (Q•+) and reduces the photocatalyst (PC•-).[6]

-

Hydrogen Atom Transfer (HAT) : The electrophilic quinuclidine radical cation selectively abstracts a hydrogen atom from an electron-rich, hydridic C–H bond of the substrate (R-H), generating a substrate radical (R•) and protonated quinuclidine (Q-H+).[6][8]

-

Radical Coupling/Reaction : The newly formed substrate radical (R•) engages in the desired bond-forming event. In the example of C-H arylation, the radical is trapped by a Ni(0) or Ni(I) complex, which then undergoes oxidative addition with an aryl halide and subsequent reductive elimination to form the C-C bond.[9]

-

Catalyst Regeneration : The catalytic cycles are closed by the reduced photocatalyst (PC•-) reducing an intermediate in the nickel cycle and the protonated quinuclidine being deprotonated by a base to regenerate the active HAT catalyst.

Quantitative Data

This methodology has been successfully applied to a wide range of substrates, including the functionalization of alcohols, ethers, amines, and even unactivated alkanes.[6][10]

| Substrate | Aryl Halide | Product | Yield |

| Tetrahydrofuran | 4-Bromobenzonitrile | 2-(4-cyanophenyl)tetrahydrofuran | 91% |

| N-Methylpyrrolidine | 1-Bromo-4-fluorobenzene | 1-Methyl-2-(4-fluorophenyl)pyrrolidine | 85% |

| Cyclohexane | 4'-Bromoacetophenone | 1-(4-cyclohexylphenyl)ethan-1-one | 70% |

| Adamantane | Methyl 4-bromobenzoate | Methyl 4-(adamantan-1-yl)benzoate | 91% |

| Isopropanol | 4-Bromoanisole | 1-(4-methoxyphenyl)propan-2-ol | 72% |

| Table 3: Representative yields for C-H arylation reactions using quinuclidine as a HAT catalyst.[6][9][10] |

Experimental Protocol: α-Arylation of Alcohols

This protocol provides a general procedure for the direct α-arylation of an alcohol via a combination of photoredox, HAT, and nickel catalysis, adapted from literature procedures.[9][11]

-

Reaction Setup : In a nitrogen-filled glovebox, add an 8 mL vial with a stir bar. To the vial, add the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 0.01 mmol, 1 mol%), the nickel catalyst (e.g., NiBr2·dtbbpy, 0.04 mmol, 10 mol%), quinuclidine (0.10 mmol, 10 mol%), and a base (e.g., Na2CO3, 1.5 equiv).

-

Reagent Addition : Add the aryl halide (0.4 mmol, 1.0 equiv), the alcohol substrate (5.0 equiv), and the solvent (e.g., 1,4-dioxane, to 0.03 M).

-

Irradiation : Seal the vial, remove it from the glovebox, and place it in a holder approximately 5 cm from a cooling fan. Irradiate the vial with a blue LED lamp.

-

Reaction Monitoring : Stir the reaction for 24-48 hours at room temperature. Monitor for completion by TLC or GC-MS.

-

Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

-

Purification : Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to isolate the α-arylated alcohol product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Reactions of nitroxides XIII: Synthesis of the Morita–Baylis–Hillman adducts bearing a nitroxyl moiety using 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl as a starting compound, and DABCO and quinuclidine as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01118F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Quinuclidine hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidine (B89598) hydrochloride, a bicyclic amine salt, is a versatile and pivotal compound in the landscape of chemical synthesis and pharmaceutical development. Its rigid, cage-like structure and inherent reactivity make it a valuable building block for complex molecular architectures and a key intermediate in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth overview of quinuclidine hydrochloride, encompassing its chemical and physical properties, detailed synthesis protocols, and significant applications in medicinal chemistry and materials science. Particular emphasis is placed on its role in the development of therapeutics for neurological disorders and infectious diseases.

Chemical Identity and Molecular Structure

This compound is the salt form of the organic compound quinuclidine. The core structure is a bicyclic amine known systematically as 1-azabicyclo[2.2.2]octane. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it convenient for various laboratory applications.

Molecular Structure:

The structure of quinuclidine is characterized by a bridged ring system, which imparts significant conformational rigidity. This unique three-dimensional structure is fundamental to its chemical properties and biological activity.

Molecular Formula: C₇H₁₄ClN[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | References |

| Molecular Weight | 147.64 g/mol | [1][4] |

| Melting Point | >300 °C (decomposes) | [3][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| pKa | 10.87 ± 0.33 (for the parent quinuclidine) | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that often starts from readily available piperidine (B6355638) derivatives. One common synthetic route involves the preparation of 3-quinuclidinone hydrochloride as a key intermediate, which is subsequently reduced.

Experimental Protocol: Synthesis via 3-Quinuclidinone Hydrochloride

This synthesis pathway involves the cyclization of a piperidine derivative to form the bicyclic ketone, 3-quinuclidinone, followed by its reduction.

Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine This step involves the N-alkylation of a piperidine derivative.

Step 2: Dieckmann Condensation to form 3-Quinuclidinone The intramolecular condensation of the diester yields the bicyclic ketone. This is a crucial ring-forming step.[6]

Step 3: Reduction of 3-Quinuclidinone to Quinuclidine The ketone is reduced to the corresponding amine. The Wolff-Kishner reduction is a suitable method.

Step 4: Formation of the Hydrochloride Salt The resulting quinuclidine is treated with hydrochloric acid to yield the stable hydrochloride salt.

A generalized workflow for the synthesis of this compound is depicted below.

Applications in Research and Drug Development

Quinuclidine and its derivatives are of significant interest to researchers and drug development professionals due to their wide range of biological activities and applications as versatile synthetic intermediates.[7][8]

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceuticals.[7] Its rigid framework is often incorporated into drug candidates to optimize their binding to biological targets and improve their pharmacokinetic profiles.[9]

Neurological Disorders

The quinuclidine moiety is a core component of several compounds investigated for the treatment of neurological disorders.[7] Quinuclidine-based ligands have been designed and synthesized to target muscarinic cholinergic receptors, which are implicated in conditions such as Alzheimer's disease.[10] These derivatives can act as agonists or antagonists, modulating neurotransmitter systems in the central nervous system.[10]

Antiparasitic Agents

Researchers have explored quinuclidine derivatives as potential antiparasitic drugs.[11][12] These compounds have shown inhibitory activity against key enzymes in the sterol biosynthesis pathway of parasites, such as squalene (B77637) synthase.[11][12] This pathway is essential for the survival of organisms that cause diseases like leishmaniasis and Chagas' disease, making it an attractive target for drug development.[11][12]

Anticholinergic and Antihistaminic Activity

The structural features of quinuclidine have led to its incorporation into compounds with anticholinergic and antihistaminic properties.[13] These activities are relevant for the development of drugs for a variety of conditions, including respiratory and allergic disorders.

Catalysis

In organic synthesis, quinuclidine itself acts as a potent catalyst for various chemical transformations.[2] Its strong basicity and sterically accessible nitrogen atom make it an effective catalyst in reactions such as the Baylis-Hillman reaction.[8]

Signaling Pathway Involvement

The quinuclidine scaffold is a key pharmacophore in ligands targeting the cholinergic system, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are involved in a multitude of physiological processes in the central and peripheral nervous systems.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a compound of significant importance in the fields of organic synthesis and medicinal chemistry. Its unique structural and chemical properties have established it as a valuable intermediate for the development of a diverse range of molecules with therapeutic potential. The ongoing research into quinuclidine derivatives continues to open new avenues for drug discovery, particularly in the areas of neurological and infectious diseases. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its continued relevance to the scientific community.

References

- 1. Method to synthesize this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. QUINUCLIDINE | 100-76-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H14ClN | CID 520969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 39896-06-5 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinuclidine Derivatives as Potential Antiparasitics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinuclidine derivatives as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Quinuclidine Hydrochloride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Quinuclidine hydrochloride, a key bicyclic amine used as a catalyst and building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Data Presentation

The spectroscopic data for this compound and its corresponding free base, Quinuclidine, are summarized in the tables below. This allows for a clear comparison and understanding of the structural information derived from each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of this compound

| Chemical Shift (ppm) | Description |

| 3.320 | Signal B |

| 2.156 | Signal C |

| 1.940 | Signal D |

| Solvent: D₂O, 400 MHz[1] |

¹³C NMR Data of Quinuclidine (Free Base) *

| Chemical Shift (ppm) | Carbon Atom |

| 46.7 | C2, C6 |

| 26.5 | C3, C5 |

| 21.4 | C4 |

| Solvent: CDCl₃ |

Note: Data presented is for the free base, Quinuclidine. For this compound, a downfield shift (to a higher ppm value) is expected for the carbon atoms adjacent to the protonated nitrogen due to the deshielding effect of the positive charge.

Infrared (IR) Spectroscopy

IR Absorption Data of Quinuclidine (Free Base) **

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2950 - 2850 | C-H stretch (alkyl) |

| 1450 | C-H bend (alkyl) |

| ~1050 | C-N stretch |

| Sample Preparation: KBr disc or Nujol mull |

*Note: This data is for the free base, Quinuclidine. For this compound, the spectrum is expected to show additional broad absorption bands in the region of 2700-2250 cm⁻¹ corresponding to the N-H stretch of the ammonium (B1175870) salt.

Mass Spectrometry (MS)

Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 111 | 44.7 | [M]⁺ (Molecular ion of Quinuclidine) |

| 82 | 37.5 | |

| 42 | 100.0 | |

| 96 | 23.3 | |

| 55 | 20.0 | |

| 110 | 20.9 | |

| 83 | 16.2 | |

| 69 | 14.3 | |

| Ionization Method: Electron Ionization (EI), 75 eV[2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a clean, dry vial.

-

The resulting solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing if not using the residual solvent peak.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

-

¹³C NMR: The spectrum is typically acquired on the same spectrometer. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is employed to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

KBr Pellet Method:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method:

-

A small amount of the solid sample is ground to a fine powder.

-

A drop or two of Nujol (mineral oil) is added, and the mixture is triturated to form a smooth paste (mull).

-

The mull is then spread between two salt plates (e.g., NaCl or KBr) for analysis.

Attenuated Total Reflectance (ATR):

-

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal surface.

-

The FTIR spectrum is then recorded.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a solid sample like this compound, direct insertion probe analysis with electron ionization (EI) is a common method.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the mass spectrometer's ion source, where the sample is heated to induce vaporization.

-

The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

Data Acquisition:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a solid sample.

References

Quinuclidine Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine (B89598) hydrochloride, the salt of the bicyclic amine quinuclidine, is a versatile building block in synthetic organic chemistry and a key structural motif in numerous pharmaceuticals. Its rigid, cage-like structure and basic nitrogen atom impart unique properties to molecules that contain it. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and quality control. This technical guide provides an in-depth overview of the solubility and stability of quinuclidine hydrochloride, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its handling and application.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is the hydrochloride salt of a tertiary amine, which significantly influences its physical and chemical characteristics. The high melting point of over 300°C suggests a high degree of thermal stability in the solid state.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-based chemical reactions and for the development of liquid formulations. As a hydrochloride salt, it exhibits significantly different solubility characteristics compared to its free base, quinuclidine.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that while data for water is readily available, quantitative data in other organic solvents is less common in the public domain. The provided data is based on available chemical supplier information and scientific literature.

| Solvent | Chemical Formula | Type | Solubility of this compound ( g/100 mL) | Reference |

| Water | H₂O | Polar Protic | 10 | [3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2] |

| Methanol (B129727) | CH₃OH | Polar Protic | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data not available | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Data not available |

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a salt, it is an ionic compound and is therefore most soluble in polar solvents capable of solvating the quinuclidinium and chloride ions.

-

Polarity: The high polarity of water makes it an excellent solvent for this compound. The hydrogen bonding capabilities of water further enhance the solvation of the ions.

-

Protic vs. Aprotic Solvents: Polar protic solvents like water, ethanol, and methanol are generally good solvents for salts due to their ability to donate hydrogen bonds, which helps to stabilize the chloride anion. Polar aprotic solvents like DMSO and DMF can also dissolve salts, but the mechanism relies more on their large dipole moments to solvate the cation.

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, heating the solvent can be a viable method to increase the amount of this compound that can be dissolved. However, the effect of temperature on stability must also be considered.

-

pH: In aqueous solutions, the pH can influence the equilibrium between the protonated quinuclidinium ion and the free base, quinuclidine. At lower pH values, the equilibrium favors the more soluble protonated form.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions and formulations. The hydrochloride salt form generally confers greater stability compared to the free base.[6]

General Stability

Under standard laboratory conditions, this compound is a stable compound.[6] Its high melting point is indicative of its thermal stability in the solid state. However, in solution, its stability can be influenced by several factors, including pH, temperature, and light.

pH-Dependent Stability

The stability of this compound in aqueous solution is expected to be pH-dependent. Based on the degradation of a related quinuclidine derivative, penequine hydrochloride, it is anticipated that the quinuclidine moiety is stable in neutral and alkaline solutions.[7] However, in strongly acidic conditions, degradation may occur.[7] The bicyclic amine structure itself is generally robust, but specific reaction conditions can lead to degradation pathways.

Thermal Stability in Solution

While this compound is thermally stable as a solid, its stability in solution at elevated temperatures should be evaluated for specific applications. Prolonged heating, especially in the presence of reactive species, could lead to degradation.

Photostability

For compounds used in pharmaceutical development, photostability is a key parameter. According to the International Council for Harmonisation (ICH) guidelines, photostability testing should be conducted to assess the potential for degradation upon exposure to light.[6][8][9] This is crucial for determining appropriate packaging and storage conditions.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies of this compound.

ICH Guidelines for Stability Testing

For drug development professionals, formal stability testing should be conducted according to the ICH guidelines. These guidelines outline the requirements for long-term and accelerated stability studies, including storage conditions, testing frequency, and the parameters to be evaluated.

Logical Relationship of Stability Testing

Caption: Relationship between different types of stability studies.

Conclusion

This compound is a valuable compound with a solubility profile that favors polar protic solvents. Its stability is enhanced by its salt form, particularly in the solid state. In solution, its stability is influenced by pH, with potential for degradation in strongly acidic conditions. For researchers and drug development professionals, a thorough understanding and experimental determination of its solubility and stability in relevant solvent systems and under specific process conditions are crucial for successful application. The protocols and information provided in this guide serve as a foundational resource for the effective handling and utilization of this compound.

References

- 1. QUINUCLIDINE | 100-76-5 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. This compound CAS#: 39896-06-5 [amp.chemicalbook.com]

- 4. This compound CAS#: 39896-06-5 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. [The degradation mechanism of penequine hydrochloride in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. database.ich.org [database.ich.org]

Quinuclidine Hydrochloride: A Core Precursor in Modern Alkaloid Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Quinuclidine (B89598), a rigid bicyclic amine, represents a pivotal structural motif in a vast array of natural products, particularly in the cinchona and related alkaloid families. Its unique conformational rigidity and basicity are central to the biological activity of many of these compounds. Quinuclidine hydrochloride, as a stable and accessible salt, serves as a critical starting point or key intermediate in the stereoselective synthesis of complex alkaloids. This guide provides a technical overview of its role, focusing on the synthesis of key intermediates and its application in the total synthesis of prominent alkaloids, supported by experimental data and protocols.

Synthesis of Key Intermediate: 3-Quinuclidone Hydrochloride

The most common and versatile entry point to functionalized quinuclidines is through the synthesis of 3-quinuclidone, which is typically prepared and stored as its hydrochloride salt for stability. The synthesis generally commences from 4-piperidinecarboxylic acid and proceeds through a multi-step sequence involving esterification, N-alkylation, an intramolecular Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[1][2][3]

The pivotal step in forming the bicyclic system is the Dieckmann condensation, an intramolecular reaction of a diester with a base to form a β-keto ester.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of 3-quinuclidone hydrochloride.

Table 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Piperidinecarboxylic acid | 1. SOCl₂, Ethanol2. Ethyl chloroacetate (B1199739), K₂CO₃ | Ethanol (B145695) | Reflux | 64-78% | [1] |

| Ethyl isonipecotate | Ethyl chloroacetate, K₂CO₃ | Water or Solvent-free | - | 97% | |

Table 2: Conversion to 3-Quinuclidone Hydrochloride

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Carbethoxymethyl-4-carbethoxypiperidine | 1. Potassium, Toluene2. HCl (aq) | Toluene | Reflux | 61-69% | [1] |

| 1-Carbethoxymethyl-4-carbethoxypiperidine | 1. KOBu-t, Toluene2. H₂SO₄ (aq) | Toluene | Heating | - |

| 1-Ethoxycarbonylethyl-4-piperidinecarboxylic acid ethyl ester | 1. NaOEt, Toluene2. HCl (aq) | Toluene | - | 64% (for quinuclidone) |[3] |

Experimental Protocol: Synthesis of 3-Quinuclidone Hydrochloride

This protocol is adapted from the robust procedure published in Organic Syntheses.[1]

Step A: 1-Carbethoxymethyl-4-carbethoxypiperidine

-

A solution of ethyl isonicotinate (B8489971) (1 mole) in ethanol is hydrogenated over platinum oxide catalyst at 2-3 atm until hydrogen uptake ceases.

-

The catalyst is removed by filtration, and the filtrate is evaporated to dryness under reduced pressure.

-

The resulting residue (ethyl 4-piperidinecarboxylate) is dissolved in a suitable solvent like benzene, and ethyl chloroacetate (1.1 moles) is added, followed by anhydrous potassium carbonate (1.2 moles).

-

The mixture is refluxed with vigorous stirring for 24 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed from the filtrate by distillation.

-

The oily residue is distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine as a colorless oil.[1]

Step B: 3-Quinuclidone Hydrochloride

-

In a three-necked flask fitted with a stirrer and condenser under a nitrogen atmosphere, potassium metal (2.05 g-atom) is added to absolute toluene (330 mL).

-

The mixture is heated to reflux, and a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1 mole) and absolute ethanol (0.5 mole) in toluene is added dropwise over several hours.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure the completion of the Dieckmann condensation.

-

The reaction mixture is cooled and decomposed by the careful addition of 10N hydrochloric acid (500 mL).

-

The aqueous layer is separated, and the combined aqueous extracts are refluxed for 15 hours to effect hydrolysis and decarboxylation.

-

The hot solution is treated with activated charcoal, filtered, and evaporated to dryness under reduced pressure.

-

The crystalline residue is recrystallized from a minimal amount of hot water and boiling isopropyl alcohol to yield 3-quinuclidone hydrochloride.[1]

Application in the Total Synthesis of Quinine (B1679958)

Quinine, a historically significant antimalarial drug, features a complex structure containing a quinuclidine core. Modern synthetic strategies often involve the late-stage construction of this bicyclic system onto a pre-existing quinoline (B57606) fragment. This highlights the importance of mastering reactions that form the quinuclidine ring with high stereocontrol.

One efficient approach involves an intramolecular SN2 reaction to form the final ring of the quinuclidine skeleton.[4] This key cyclization step transforms a functionalized piperidine (B6355638) derivative into the characteristic azabicyclo[2.2.2]octane structure of quinine.

Quantitative Data and Protocol for a Key Cyclization Step

In a total synthesis of quinine reported by Ishikawa et al., the quinuclidine ring is constructed in a multi-step, one-pot sequence from a highly functionalized intermediate.[4]

Table 3: Key Steps in Quinuclidine Ring Formation for Quinine Synthesis

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1. Debromination | Zinc, Acetic Acid | - | Removal of bromine from quinoline ring | [4] |

| 2. Deprotection | AcCl, Methanol | - | Removal of Boc and TBDPS protecting groups | [4] |

| 3. Mesylation | MsCl | - | Selective mesylation of the primary hydroxyl | [4] |

| 4. N-Activation | Ammonia | - | Formation of free piperidine nitrogen | [4] |

| 5. Cyclization (SN2) | Heat | Toluene, 120 °C | Formation of the quinuclidine ring |[4] |

Experimental Protocol Highlight: Intramolecular SN2 Cyclization

-

The advanced piperidine intermediate, containing a primary hydroxyl group and a protected secondary amine, is deprotected.

-

The primary hydroxyl group is selectively converted into a good leaving group, typically a mesylate or tosylate, using mesyl chloride (MsCl) or tosyl chloride in the presence of a base.[4]

-

The piperidine nitrogen is deprotected or activated.

-

The resulting amino alcohol derivative is heated in a suitable solvent (e.g., toluene at 120 °C). The nucleophilic nitrogen attacks the carbon bearing the mesylate leaving group in an intramolecular SN2 fashion, closing the final C-N bond to form the rigid quinuclidine bicycle.[4]

Conclusion: A Versatile Building Block

This compound and its direct precursors, such as 3-quinuclidone hydrochloride, are more than just simple chemical reagents; they are foundational building blocks for constructing complex and biologically active molecules. The ability to synthesize and manipulate the quinuclidine core is essential for medicinal chemists and synthetic researchers aiming to access important alkaloid families. The synthetic routes, characterized by classic transformations like the Dieckmann condensation and strategic SN2 cyclizations, demonstrate the enduring power of fundamental organic chemistry in addressing modern challenges in drug development and total synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Method to synthesize this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101993444A - Method to synthesize this compound - Google Patents [patents.google.com]

- 4. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]

The Quinuclidine Cage: A Scaffold of Unique Reactivity in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine (B89598) moiety, a rigid, bicyclic amine, represents a cornerstone in modern organic chemistry and medicinal chemistry. Its unique three-dimensional cage structure imparts a fascinating interplay of steric and electronic properties that govern its chemical reactivity, making it a powerful tool as a catalyst, a versatile building block for complex molecules, and a privileged scaffold in drug design. This technical guide delves into the core principles of quinuclidine's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key chemical and biological processes.

The Structural Basis of Quinuclidine's Enhanced Reactivity

Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, possesses a highly symmetrical and strained cage-like structure. This conformation is the primary determinant of its distinct chemical behavior when compared to its acyclic analogue, triethylamine.

Steric Accessibility of the Bridgehead Nitrogen: The three ethylene (B1197577) bridges of the quinuclidine cage effectively "tie back" the alkyl groups, leaving the lone pair of electrons on the bridgehead nitrogen atom sterically unhindered and readily available for chemical reactions.[1][2] This is in stark contrast to triethylamine, where the freely rotating ethyl groups can create significant steric hindrance, impeding the approach of electrophiles.[1][2]

Electronic Effects and Hybridization: The rigid framework of quinuclidine forces the nitrogen atom into a pyramidal geometry with sp³ hybridization. This geometry, coupled with the inductive effect of the alkyl chains, contributes to a high electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.[3]

This combination of steric accessibility and high electron density makes quinuclidine a significantly stronger base and a more potent nucleophile than triethylamine, despite both being tertiary amines.[2][4]

Quantitative Comparison of Basicity

The enhanced basicity of quinuclidine is quantitatively reflected in its pKa value compared to other amines. This property is crucial for its role as a base catalyst in various organic transformations.

| Compound | pKa of Conjugate Acid | Reference(s) |

| Quinuclidine | 11.3 | [5] |

| 3-Hydroxyquinuclidine | 9.9 | [5] |

| 3-Acetoxyquinuclidine | 9.3 | [5] |

| 3-Chloroquinuclidine | 8.9 | [5] |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.7 | [5] |

| 3-Quinuclidone | 7.2 | [5] |

| Triethylamine | 10.75 |

Quinuclidine as a Superior Catalyst

The unique structural attributes of quinuclidine translate into its exceptional performance as an organocatalyst, most notably in the Baylis-Hillman reaction and, more recently, in photoredox-mediated hydrogen atom transfer (HAT) reactions.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic amine. Quinuclidine has been identified as an optimal catalyst for this transformation, exhibiting significantly enhanced reaction rates compared to other amine catalysts like DABCO.[5]

The superior catalytic activity of quinuclidine in the Baylis-Hillman reaction is directly correlated with its higher basicity.[5] The reaction mechanism involves the initial nucleophilic attack of the amine on the activated alkene to form a zwitterionic intermediate. The increased nucleophilicity and basicity of quinuclidine accelerate this key step, leading to a faster overall reaction rate.[5][6]

Logical Workflow for a Quinuclidine-Catalyzed Baylis-Hillman Reaction:

Caption: A generalized workflow for a Baylis-Hillman reaction catalyzed by quinuclidine.

Hydrogen Atom Transfer (HAT) Catalysis

In the realm of photoredox catalysis, quinuclidine has emerged as a highly effective hydrogen atom transfer (HAT) catalyst.[7][8] Upon single-electron oxidation by an excited-state photocatalyst, quinuclidine forms a highly electrophilic radical cation.[7][9] This radical cation is capable of abstracting a hydrogen atom from a C-H bond of a substrate, generating a carbon-centered radical that can then participate in various bond-forming reactions.[7][10]

The high bond dissociation energy (BDE) of the N-H bond in the protonated quinuclidine radical cation (approximately 100 kcal/mol) allows it to abstract hydrogen atoms from relatively strong C-H bonds.[11][12] This reactivity is tunable by modifying the substituents on the quinuclidine ring, which alters its electronic properties.[10]

Mechanism of Quinuclidine-Mediated HAT Catalysis:

Caption: The catalytic cycle of a photoredox-mediated HAT reaction using quinuclidine.

The Quinuclidine Scaffold in Medicinal Chemistry

The rigid quinuclidine framework is a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. Its conformational rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[13] Furthermore, the basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Quinuclidine derivatives have been successfully developed as drugs targeting a variety of receptors, particularly muscarinic and nicotinic acetylcholine (B1216132) receptors.[14][15]

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are involved in a wide range of physiological functions. Quinuclidine-based compounds, such as solifenacin (B1663824) and aclidinium (B1254267) bromide, act as antagonists at these receptors and are used to treat conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[16][17]

Simplified M3 Muscarinic Receptor Signaling Pathway:

Caption: Antagonism of the M3 muscarinic receptor signaling pathway by quinuclidine-based drugs.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for neurotransmission. Quinuclidine derivatives have been developed as both agonists and antagonists of nAChRs for various therapeutic applications.

Simplified Neuronal Nicotinic Receptor Signaling Pathway:

Caption: Modulation of neuronal nicotinic acetylcholine receptor signaling by quinuclidine-based ligands.

Experimental Protocols for the Synthesis of Quinuclidine Derivatives

The synthesis of functionalized quinuclidines is a critical aspect of their application in drug discovery and materials science. The following protocols provide an overview of the synthesis of key quinuclidine-containing pharmaceuticals.

Synthesis of (S)-Aceclidine

(S)-Aceclidine is a muscarinic agonist used in the treatment of glaucoma. Its synthesis involves the esterification of the chiral precursor, (S)-3-quinuclidinol.

Experimental Workflow for the Synthesis of (S)-Aceclidine:

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. compare the basic strength of quinuclidine and triethylamine. Give re - askIITians [askiitians.com]

- 4. homework.study.com [homework.study.com]

- 5. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [ccspublishing.org.cn]

- 10. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Quinuclidine Hydrochloride: A Technical Guide to its Basicity and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the basicity and pKa values of quinuclidine (B89598) and its hydrochloride salt. Quinuclidine, a bicyclic amine, is a crucial building block in the synthesis of various pharmaceuticals and serves as a valuable catalyst in organic chemistry. Its unique structural rigidity and high basicity are key to its utility. Understanding the physicochemical properties of quinuclidine hydrochloride, particularly its pKa, is paramount for its effective application in research and drug development.

Understanding the Basicity of Quinuclidine

Quinuclidine is a strong organic base due to the high availability of the lone pair of electrons on its nitrogen atom. Its rigid, cage-like structure prevents the steric hindrance that can reduce the basicity of other tertiary amines. The pKa of the conjugate acid of quinuclidine is a quantitative measure of this basicity. This compound is the salt formed by the reaction of the basic quinuclidine with hydrochloric acid. In solution, the quinuclidinium ion is in equilibrium with quinuclidine and a proton. The pKa value refers to this equilibrium.

Quantitative Data: pKa Values

The following tables summarize the pKa values for quinuclidine and some of its derivatives.

| Compound | pKa of Conjugate Acid | Reference |

| Quinuclidine | 11.0 - 11.3 | [1] |

| 3-hydroxy-quinuclidine | 9.9 | [1] |

| 3-acetoxyquinuclidine | 9.3 | [1] |

| 3-chloroquinuclidine | 8.9 | [1] |

| 3-quinuclidone | 7.2 | [1] |

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the behavior of ionizable compounds in different environments. The following are detailed methodologies for two common experimental techniques used to determine the pKa of compounds like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[2] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Materials and Equipment:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Automated titrator or a burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

This compound sample

-

Deionized water (carbonate-free)

-

Inert gas (e.g., nitrogen or argon) for purging

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 10 mM) in deionized water.

-

Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Inert Atmosphere: Purge the solution with an inert gas for about 15-20 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values.

-

Titration: Titrate the this compound solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

-

Data Collection: Record the pH of the solution as a function of the volume of titrant added. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the curve.

UV-Visible Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization. It is particularly useful for samples with low solubility or when only small amounts of the compound are available.

Materials and Equipment:

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values covering the expected pKa range of the analyte

-

Stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture)

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, typically in increments of 0.2-0.5 pH units, spanning a range that includes the expected pKa of quinuclidine.

-

Sample Preparation: Prepare a set of solutions by adding a small, constant aliquot of the this compound stock solution to each of the buffer solutions. Ensure the final concentration of the analyte is the same in all solutions and is appropriate for UV-Vis measurement.

-

Spectral Measurement: Measure the UV-Visible absorption spectrum of each solution over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AI) / (AB - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized species, and AB is the absorbance of the non-ionized species.

-

Visualizations

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

Caption: Acid-base equilibrium of the quinuclidinium ion.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Unlocking the Potential: A Technical Guide to Novel Quinuclidine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine (B89598) core, a rigid bicyclic amine structure, has long been a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] Its unique conformational rigidity and basicity make it an attractive starting point for the design of novel therapeutic agents.[3] This technical guide delves into the burgeoning field of quinuclidine hydrochloride derivatives, exploring their synthesis, diverse pharmacological activities, and emerging applications that hold significant promise for future drug development.

From Core Structure to Diverse Applications

This compound's stable, bicyclic system serves as a versatile template for chemical modification, leading to a wide spectrum of biological activities.[1] Synthetic derivatives have demonstrated potential as anticholinergic, antihistamine, antiparasitic, antioxidative, and antitumor agents.[1] Recent research has particularly focused on their development as potent anticholinesterase agents for neurodegenerative diseases, novel antimicrobials to combat resistant bacteria, and selective muscarinic receptor antagonists for various therapeutic areas.[1][4][5]

Anticholinesterase Activity: A Hope for Neurodegenerative Disorders

A significant area of investigation for quinuclidine derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]

A study profiling 14 N-alkyl quaternary quinuclidines revealed their inhibitory potential against both human AChE and BChE in the micromolar range.[1][6] The inhibitory potency was found to be influenced by the length of the alkyl chain and the presence of a second quinuclidine ring.[6]

| Compound ID | Structure | Target Enzyme | Kᵢ (µM)[1][6] |

| 7 | 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | AChE | 0.26 |

| BChE | Not specified | ||

| 14 | 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | AChE | Not specified |

| BChE | Not specified |

Table 1: Cholinesterase Inhibition by Bisquaternary Quinuclidine Derivatives

The data suggests that the bisquaternary derivatives, in particular, are promising candidates for further investigation as drugs targeting the cholinergic system.[1]

Antimicrobial Agents: A New Frontier Against Resistance

The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents.[4] Quinuclidinium compounds have emerged as a promising scaffold for this purpose.[4] A series of novel quaternary 3-hydroxy and 3-hydroxyimino quinuclidinium bromides have demonstrated excellent activity against a range of clinically relevant gram-positive and gram-negative bacteria.[4]

In a study of ten new quinuclidinium oximes, several compounds displayed potent and broad-spectrum antimicrobial activity.[4][7] Notably, para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes were highly effective against the multidrug-resistant pathogen Pseudomonas aeruginosa.[4][7]

| Compound | Target Organism | MIC (µg/mL)[4][7] |

| para-N-chlorobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 - 4.00 |

| meta-N-bromobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 - 4.00 |

| para-N-chlorobenzyl quinuclidinium oxime | Klebsiella pneumoniae | 256-fold better than gentamicin |

| meta-N-bromobenzyl quinuclidinium oxime | Klebsiella pneumoniae | 16-fold better than gentamicin |

Table 2: Antimicrobial Activity of Quinuclidinium Oximes

These findings highlight the potential of quinuclidine-based compounds to address the urgent need for new antibiotics.